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molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No. B1375992
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901309B2

Procedure details

To a mixture of N-(6-bromo-2-methoxypyridin-3-yl)formamide (8.0 g), cesium carbonate (20.1 g) and potassium iodide (580 mg) in DMF (40 mL) was added 1-chloropropan-2-one (4.13 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Acetic acid (50 mL) and ammonium acetate (26.7 g) were added to the residue, and the mixture was stirred at 130° C. for 3 hr. The reaction mixture was allowed to cool to room temperature, and the solvent was evaporated under reduced pressure. Water was added, and the mixture was neutralized with aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.72 g).
Quantity
8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([NH:10][CH:11]=O)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].ClC[C:23](=O)[CH3:24].[CH3:26][N:27](C=O)C>>[Br:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([N:10]2[CH:11]=[C:23]([CH3:24])[N:27]=[CH:26]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)OC)NC=O
Name
cesium carbonate
Quantity
20.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
580 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.13 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetic acid (50 mL) and ammonium acetate (26.7 g) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 130° C. for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)OC)N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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